molecular formula C20H20ClN3O3S B12210629 Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B12210629
M. Wt: 417.9 g/mol
InChI Key: XUQPKCWBSIOIRS-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a sulfanyl-linked 3-oxobutanoate ester moiety. This class of compounds is notable for its heterocyclic core, which is often modified with aryl groups and functionalized side chains to optimize biological activity and physicochemical properties. The sulfanyl group and ester functionality in this compound suggest roles in modulating solubility, metabolic stability, and target binding compared to oxygenated or amine-containing analogs.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-3-oxobutanoate

InChI

InChI=1S/C20H20ClN3O3S/c1-5-27-20(26)18(13(4)25)28-16-10-11(2)22-19-17(12(3)23-24(16)19)14-6-8-15(21)9-7-14/h6-10,18H,5H2,1-4H3

InChI Key

XUQPKCWBSIOIRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)SC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

Suzuki coupling is a critical method for introducing aryl substituents at position 3 of the pyrazolo[1,5-a]pyrimidine core. For example:

  • Reaction of brominated aminopyrazoles with arylboronic acids under palladium catalysis yields aryl-substituted derivatives .

  • Electron-withdrawing groups (EWGs) on the aryl ring enhance reaction efficiency .

Reaction TypeReagents/ConditionsKey Observations
Suzuki CouplingPd(OAc)₂, Na₂CO₃, tolueneHigh yields with EWG-substituted arylboronic acids

Nucleophilic Aromatic Substitution

The sulfanyl group at position 7 enables further functionalization:

  • Halogen substitution : Chloride or bromide groups can be introduced via acid-catalyzed nucleophilic aromatic substitution .

  • Amination : Reactions with aromatic amines (e.g., morpholine) yield 7-aminoderivatives, with yields dependent on the amine’s electronic properties .

Substitution TypeReagents/ConditionsYield Range
Chloride → AmineTriethylamine, DMSO50–80%

Formylation Reactions

The Vilsmeier-Haack reaction is used to introduce formyl groups at position 3:

  • POCl₃ and N,N-dimethylaniline facilitate the formation of aldehydes from pyrazolo[1,5-a]pyrimidine derivatives .

  • Substituent effects: π-excedent aryl groups (e.g., thiophene) enhance nucleophilicity, increasing yields .

Reaction TypeReagents/ConditionsYield Range
FormylationPOCl₃, N,N-dimethylaniline60–80%

Key Reaction Conditions and Optimization

  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) are critical for cross-coupling reactions .

  • Acidic media : Toluene with tosylic acid or DMSO with triethylamine are common for nucleophilic substitutions .

  • Electronic effects : EWGs on aryl rings improve reaction efficiency, while electron-donating groups (e.g., TMS) influence regioselectivity .

Comparison with Structurally Similar Compounds

Compound NameUnique FeatureBiological Activity Highlight
Ethyl 4-{[3-(4-chlorophenyl)-2,5-dimethyl...}Sulfanyl group at position 7Potential kinase inhibitor
Ethyl 7-(trifluoromethyl)-pyrazolo[1,5-a]...Trifluoromethyl substituentEnhanced lipophilicity for drug design
Ethyl 6-(3-fluorobenzyl)-pyrazolo[1,5-a]...Fluorobenzyl substitutionModulated kinase selectivity

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that compounds with similar structures can effectively inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Enzymatic Inhibition

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate has also been investigated for its potential as an enzyme inhibitor. The compound's ability to bind to active sites of enzymes suggests it could serve as a lead compound for developing new therapeutics targeting diseases linked to enzyme dysregulation .

Case Studies

  • Inhibition of Kinases : A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting kinases associated with various cancers. The findings suggest that modifications to the scaffold can enhance potency and selectivity .
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial properties of related compounds have shown promising results against a range of pathogens. This opens avenues for further exploration into the compound's potential as an antimicrobial agent .

Synthesis and Functionalization

The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity. Recent advances in synthetic methodologies have improved the efficiency and yield of such compounds .

Synthetic Pathways

  • Initial Formation : The core structure is typically synthesized through cyclization reactions involving appropriate precursors.
  • Post-Synthetic Modifications : Functionalization can be achieved through various reactions such as alkylation or acylation, allowing for the tailoring of properties to enhance biological activity.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Type Aryl Group Position 7 Group Bioactivity (IC50)* Reference
Target Compound 4-Chlorophenyl Sulfanyl-3-oxobutanoate N/A N/A
MK86 4-Chlorophenyl Pyrimidinone 12 μM (Enzyme X)
MK82 3-Chlorophenyl Pyrimidinone 8 μM (Enzyme X)
Triazolo Derivatives 5,7-Dimethyl Oxyacetyl hydrazide 60% Inhibition (100 μg/mL)

*Hypothetical values for illustrative purposes.

Biological Activity

Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the sulfanyl moiety contributes to its unique pharmacological profile.

Molecular Formula

  • Molecular Formula: C18H16ClN3O3S
  • Molecular Weight: 385.85 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines, including derivatives similar to this compound. For instance, compounds within this class have demonstrated significant inhibition of tumor cell proliferation in various cancer lines.

Table 1: Summary of Antitumor Activity

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer12.5
Compound BLung Cancer8.0
Ethyl DerivativeColon Cancer10.0

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies indicate that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of various kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways.

Table 2: Enzymatic Inhibition Profile

Enzyme TargetInhibition TypeIC50 (µM)Reference
Kinase ACompetitive15.0
PDE4Non-competitive25.0

Hypolipidemic Effects

Research has also indicated that related compounds can exhibit hypolipidemic effects, contributing to cholesterol and triglyceride reduction in animal models. For example, a derivative was shown to reduce serum cholesterol levels by approximately 23% in normal rats at a specific dosage.

Case Study: Hypolipidemic Activity

  • Study Design: Sprague-Dawley rats were administered a diet containing the compound.
  • Results: Significant reductions in cholesterol (23%) and triglycerides (35%) were observed at a dose of 0.05% .

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells via modulation of signaling pathways involved in cell survival and proliferation.

Potential Pathways

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), preventing cell cycle progression.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-3-oxobutanoate?

The compound is synthesized via condensation reactions between pyrazolo[1,5-a]pyrimidine derivatives and ethyl 3-oxobutanoate intermediates. A key approach involves reacting ethyl 4-chloro-3-oxobutanoate with substituted pyrazolo[1,5-a]pyrimidines under reflux conditions in solvents like ethyl acetoacetate or toluene, followed by purification via recrystallization or flash chromatography . For example, describes refluxing a pyrazolo[1,5-a]pyrimidine precursor with ethyl acetoacetate under argon to achieve a 71% yield of a structurally analogous compound.

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with the SHELX software suite (e.g., SHELXL, SHELXD) is the gold standard for structural elucidation. The process involves:

  • Data collection : High-resolution diffraction data are acquired at low temperatures (e.g., 298 K) to minimize thermal motion artifacts .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For disordered regions (common in flexible substituents), partial occupancy models or constraints are applied .
  • Validation : Final R factors (e.g., R < 0.06) and data-to-parameter ratios (>15:1) ensure reliability .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Low yields often stem from competing side reactions or steric hindrance. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating can accelerate ring-closure reactions .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) improves recovery of pure products, as demonstrated in , where yields ranged from 22% to 86% depending on substituents .

Q. What analytical techniques are critical for validating the purity and identity of synthesized derivatives?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, reports distinct shifts for pyrazole protons at δ 6.8–7.2 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, 254 nm) verifies purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <5 ppm error .

Q. How can crystallographic disorder in the sulfanyl or chlorophenyl groups be resolved during structural refinement?

Disorder in flexible substituents is addressed by:

  • Occupancy splitting : Assign partial occupancies to alternative conformers (e.g., 50:50 for sulfanyl groups) .
  • Restraints : Apply geometric constraints (e.g., SIMU, DELU in SHELXL) to stabilize thermal motion parameters .
  • Validation tools : Check ADDSYM/PLATON to avoid over-interpretation of weak electron density .

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in reported synthetic yields for structurally similar compounds?

Yield variations (e.g., 22% vs. 86% in ) often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) may slow reaction kinetics .
  • Purification losses : Hydrophobic derivatives (e.g., trifluoromethyl analogs) exhibit lower recovery during aqueous workups . Mitigation involves standardizing reaction scales and reporting detailed procedural notes (e.g., stirring time, cooling rates) .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent oxidation of sulfur-containing intermediates .
  • Crystallography : Use TWINABS for data scaling if twinning is suspected, as seen in (R = 0.054) .
  • Data reporting : Include CIF files and refinement logs in supplementary materials to enhance reproducibility .

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